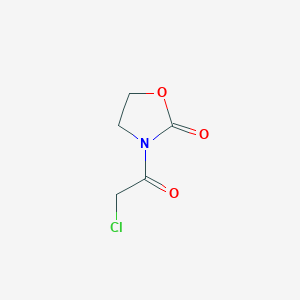

3-(Chloroacetyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

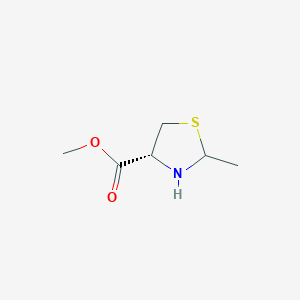

The compound “3-(Chloroacetyl)-1,3-oxazolidin-2-one” likely contains a chloroacetyl group and an oxazolidinone ring. Chloroacetyl chloride is a chlorinated acyl chloride and a bifunctional compound, making it a useful building block chemical . Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms and two heteroatoms (oxygen and nitrogen).

Synthesis Analysis

While specific synthesis methods for “3-(Chloroacetyl)-1,3-oxazolidin-2-one” are not available, chloroacetyl compounds can be synthesized from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene . The synthesis of oxazolidinones typically involves the cyclization of β-amino alcohols .Molecular Structure Analysis

The molecular structure of “3-(Chloroacetyl)-1,3-oxazolidin-2-one” would likely involve a five-membered oxazolidinone ring with a chloroacetyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

Chloroacetyl compounds can participate in a variety of reactions due to the presence of the acyl chloride and chloro groups . Oxazolidinones can undergo reactions at the carbonyl group or at the ring nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloroacetyl)-1,3-oxazolidin-2-one” would depend on its specific structure. Chloroacetyl chloride is a colorless to yellow liquid with a density of 1.42 g/mL .Wissenschaftliche Forschungsanwendungen

Synthesis of Reactive Polymers

3-(Chloroacetyl)-1,3-oxazolidin-2-one: is utilized in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications. The compound serves as a precursor for functional esters, which are essential for creating polymers with chemically reactive functional groups .

Antigen-Specific Cell Staining

In immunology, 3-(Chloroacetyl)-1,3-oxazolidin-2-one has been explored for its role in antigen-specific cell staining. It enhances substrate retention in cells by forming a covalent bond with intracellular proteins, which is crucial for improving the accuracy of cell labeling techniques .

Synthesis of (Meth)Acrylates

The compound is involved in the synthesis of (meth)acrylate-based monomers and polymers. These materials are significant in the preparation of polymers with specific properties such as chemical, physicochemical, or biochemical functions. The chloroacetyl group in 3-(Chloroacetyl)-1,3-oxazolidin-2-one reacts with alcohols and amines to facilitate the synthesis of these functional polymers .

Green Chemistry Applications

3-(Chloroacetyl)-1,3-oxazolidin-2-one: contributes to green chemistry by providing a pathway to synthesize biologically relevant compounds like 1,2,3-triazoles. These compounds have significant applications in pharmaceutical chemistry, and the use of 3-(Chloroacetyl)-1,3-oxazolidin-2-one aligns with the principles of green chemistry, which emphasizes atom economy and minimizing waste .

Ullmann Reaction

This compound is also used in the Ullmann reaction, which is a method for forming carbon-carbon bonds in organic synthesis. It’s part of a broader trend towards more sustainable and environmentally friendly chemical processes .

Chemical Modification of Polymers

Lastly, 3-(Chloroacetyl)-1,3-oxazolidin-2-one is used for the chemical modification of non-functional polymers. By attaching functional groups to polymers, researchers can create materials with new and desirable properties for various industrial applications .

Wirkmechanismus

Target of Action

It’s structurally similar to local anesthetics, which primarily act on nerve endings or around nerve trunks . They are combined with specific sodium ion (Na+) channel sites on the nerve membrane .

Mode of Action

Given its structural similarity to local anesthetics, it might affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Biochemical Pathways

Local anesthetics, which it resembles, are known to impact the sodium ion channels on nerve membranes, affecting the transmission of nerve impulses .

Result of Action

It’s suggested that it might have an anti-pain hypersensitivity effect due to its structural similarity to lidocaine .

Action Environment

Factors such as light, temperature, metal ions, water, oxygen, and altitude are known to influence the metabolism of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-chloroacetyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQHZKRXGGXTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2927004.png)

![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)

![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate](/img/structure/B2927025.png)